molecular formula C12H7FN2O4S2 B7627890 4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid

4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B7627890
M. Wt: 326.3 g/mol
InChI Key: MPBBQBMRTBZJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid, also known as CFTC, is a chemical compound that has been studied extensively for its potential use in scientific research. It belongs to a class of compounds known as sulfonamides, which are known for their antibacterial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell growth. It has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, which make it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid. One area of research is the development of new analogs of this compound that may have improved biological activity and reduced toxicity. Another area of research is the study of the mechanism of action of this compound, which may help to identify new targets for drug development. Finally, the use of this compound in combination with other drugs may help to improve its efficacy and reduce its toxicity in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-cyano-4-fluoroaniline with chlorosulfonic acid to form 4-chloro-2-cyano-4-fluoroaniline. This compound is then reacted with thiophene-2-carboxylic acid to form this compound.

Scientific Research Applications

4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Properties

IUPAC Name

4-[(2-cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O4S2/c13-8-1-2-10(7(3-8)5-14)15-21(18,19)9-4-11(12(16)17)20-6-9/h1-4,6,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBBQBMRTBZJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)NS(=O)(=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.